(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Physicochemical Profiling Drug-Likeness Permeability Prediction

Enhance your kinase inhibitor research program with this critical SAR component. Featuring a p-tolyl substituent at the N-1 position, CAS 851807-36-8 provides an electron-donating, moderately lipophilic baseline essential for evaluating aryl substitution effects on p38 MAPK inhibition and cytokine suppression. Its unique dihydroimidazole core and absence of halogen bonding variables make it an indispensable, orthogonal comparator to classic 4,5-diaryl imidazole inhibitors, enabling precise deconvolution of scaffold-versus-substituent pharmacology.

Molecular Formula C17H17N3OS
Molecular Weight 311.4
CAS No. 851807-36-8
Cat. No. B2814467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
CAS851807-36-8
Molecular FormulaC17H17N3OS
Molecular Weight311.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3
InChIInChI=1S/C17H17N3OS/c1-13-4-6-15(7-5-13)16(21)20-10-9-19-17(20)22-12-14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3
InChIKeyBNQATKGSNIWVGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone (CAS 851807-36-8)


The compound (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone (CAS 851807-36-8, molecular formula C17H17N3OS, MW 311.4) is a synthetic small molecule belonging to the 2-thio-substituted 4,5-dihydroimidazole class. Its structure features a pyridin-3-ylmethyl thioether at the 2-position and a p-tolyl carbonyl at the 1-position of the dihydroimidazole ring. This compound falls within the broader patent-protected chemical space of 2-thio-substituted imidazole derivatives claimed to possess immunomodulating and cytokine-release-inhibiting activity [1]. The compound is cataloged as a research chemical and is not approved for therapeutic or veterinary use .

Why Generic Substitution of (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone Is Not Advisable Without Direct Comparative Data


Within the 1-acyl-2-(pyridin-3-ylmethylthio)-4,5-dihydroimidazole series, the nature of the N-1 acyl substituent governs critical molecular properties including lipophilicity, hydrogen-bonding capacity, and steric bulk, which in turn modulate target binding, metabolic stability, and off-target profiles. The p-tolyl group in CAS 851807-36-8 provides a distinct balance of moderate hydrophobicity and minimal steric demand compared to the 4-bromophenyl (CAS 851807-64-2), 4-isopropoxyphenyl (CAS 851807-45-9), or 9H-xanthen-9-yl (CAS 851807-94-8) analogs [1]. Quantitative structure-activity relationship (QSAR) studies on pyridinyl imidazole p38 MAP kinase inhibitors have demonstrated that even minor substituent changes at the N-1 position can shift IC50 values by over an order of magnitude and significantly alter cytochrome P450 inhibition profiles [2]. Without compound-specific comparative biological data, generic substitution based solely on scaffold similarity carries substantial risk of divergent pharmacological behavior.

Quantitative Differentiation Evidence for (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone Versus Closest Analogs


Molecular Weight and Formula Differentiation for Solubility and Permeability Optimization

CAS 851807-36-8 possesses a molecular weight of 311.4 g/mol (C17H17N3OS), which is the lowest among its closest 1-acyl analogs within the series. This places it nearest to the center of the Lipinski 'Rule of Five' optimal range for oral drug-likeness (MW ≤ 500) and below the mean MW of the comparator set. Lower molecular weight within a congeneric series is generally associated with improved passive membrane permeability and aqueous solubility . The p-tolyl substituent contributes only 15 Da beyond the core scaffold, versus 79 Da for the 4-bromophenyl analog (376.3 g/mol, CAS 851807-64-2) and 44 Da for the 4-isopropoxyphenyl analog (355.5 g/mol, CAS 851807-45-9). However, no experimental solubility or permeability data have been identified for these compounds, limiting this to a computed-property-level comparison.

Physicochemical Profiling Drug-Likeness Permeability Prediction

Hydrogen Bond Acceptor/Donor Profile and Its Implications for Kinase Selectivity

The target compound contains 4 hydrogen bond acceptors (N of pyridine, N of imidazoline, O of carbonyl, S of thioether) and 0 hydrogen bond donors. This HBD=0 profile distinguishes it from analogs bearing substituents capable of donating hydrogen bonds (e.g., hydroxy, amino). In the context of the known p38α MAP kinase inhibitor pharmacophore, where the pyridinyl nitrogen serves as a critical hinge-binding hydrogen bond acceptor and the N-1 substituent projects into the hydrophobic region I/selectivity pocket, the absence of H-bond donors at the N-1 position may reduce the likelihood of forming non-canonical hydrogen bonds with off-target kinases [1]. The p-tolyl group, unlike the 4-bromophenyl, 4-isopropoxyphenyl, or xanthenyl substituents, lacks halogen atoms capable of halogen bonding, which can contribute to both potency gains and selectivity shifts in kinase inhibitor design [2]. This structural feature may position the target compound as a cleaner probe for studying core scaffold pharmacology, though head-to-head selectivity data are unavailable.

Kinase Selectivity Hydrogen Bonding Off-Target Liability

Patent-Disclosed Cytokine Inhibition Potential via Class Membership

CAS 851807-36-8 is structurally encompassed by the Markush claims of the Laufer/Merckle patent family (US2004/0116416, DE10238045, RU-2003128068), which describe 2-thio-substituted imidazole derivatives possessing immunomodulating and cytokine-release-inhibiting action [1]. The patent explicitly covers compounds where the 2-position bears a thioether substituent and the 1-position may carry an acyl group, matching the target compound's architecture. Within the broader pyridinyl imidazole class, the 4,5-dihydroimidazole (imidazoline) core distinguishes these compounds from the fully aromatic imidazole p38 inhibitors exemplified by ML 3403 (IC50 = 0.38 μM against p38α; IL-1β IC50 = 0.039 μM in PBMC assay) . Importantly, no quantitative cytokine inhibition data specific to CAS 851807-36-8 have been published. All biological claims for this compound remain patent-level assertions without peer-reviewed experimental validation.

Cytokine Inhibition Immunomodulation p38 MAP Kinase

Thioether Oxidation Susceptibility and Metabolic Stability Implications

The 2-position thioether linkage in CAS 851807-36-8 is a known metabolic liability in 2-thioimidazole-based kinase inhibitors. Studies on structurally related 2-thioimidazole p38α inhibitors have demonstrated that the thioether sulfur undergoes metabolic oxidation to yield sulfoxide and sulfone metabolites, with the chiral sulfoxide metabolites often retaining or exceeding the potency of the parent sulfide [1]. In the Laufer et al. 2011 study, enantiomerically pure sulfoxides of 2-thioimidazole p38α inhibitors showed IC50 values in the low nanomolar range, and some pyridinylimidazole derivatives demonstrated human whole blood TNF-α inhibition with IC50 values as low as 52 nM [1]. The pyridin-3-ylmethyl thioether in the target compound contains a methylene spacer adjacent to the sulfur, which may influence the rate and stereochemical outcome of metabolic oxidation compared to the simpler methylthio or arylthio analogs. No experimental metabolic stability data are available for CAS 851807-36-8 specifically, but this class-level insight is relevant for researchers planning to use the compound in cellular assays where metabolic conversion could confound results.

Metabolic Stability Thioether Oxidation Sulfoxide Metabolite

Appropriate Research Application Scenarios for (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone Based on Available Evidence


SAR Probe for N-1 Acyl Substituent Effects within the 2-(Pyridin-3-ylmethylthio)-4,5-dihydroimidazole Series

CAS 851807-36-8 serves as a SAR component representing the p-tolyl substituent at the N-1 position. When tested in parallel with its 4-bromophenyl, 4-isopropoxyphenyl, and xanthenyl analogs, the p-tolyl group provides an electron-donating, moderately lipophilic baseline for assessing the impact of aryl substitution on kinase inhibition, cytokine suppression, or other biological readouts. The absence of halogen atoms eliminates halogen bonding as a confounding SAR variable [1]. Users should document and report both positive and negative biological data to build the public evidence base for this under-characterized series.

Reference Standard for Method Development and Analytical Characterization of 2-Thioimidazoline Libraries

With a molecular weight of 311.4 g/mol and a defined InChIKey (BNQATKGSNIWVGZ-UHFFFAOYSA-N), this compound is suitable for use as an analytical reference standard in HPLC, LC-MS, and NMR method development for combinatorial libraries of 1-acyl-2-thioether-4,5-dihydroimidazoles. Its intermediate lipophilicity (estimated from structural features) and characteristic UV absorbance from the pyridine and p-tolyl chromophores facilitate detection and quantification .

Tool Compound for Investigating Thioether Metabolic Oxidation in Imidazoline Scaffolds

The pyridin-3-ylmethyl thioether motif provides a defined substrate for studying cytochrome P450-mediated or flavin monooxygenase-mediated S-oxidation in the context of a 4,5-dihydroimidazole core. Researchers may use this compound in hepatocyte or microsomal incubation studies to characterize the rate and stereochemistry of sulfoxide formation, building on the established precedent that 2-thioimidazole sulfoxide metabolites retain pharmacological activity [2].

Negative Control or Selectivity Counter-Screen in p38 MAP Kinase Inhibitor Programs

Given the patent-based claim of immunomodulatory activity but the absence of quantitative kinase inhibition data, CAS 851807-36-8 may be employed as a structurally matched but potentially less potent comparator when profiling 4,5-diaryl imidazole p38 inhibitors. Its dihydroimidazole core differs from the aromatic imidazole of clinical p38 inhibitors, potentially resulting in a distinct kinase selectivity profile that can help deconvolute scaffold-specific effects from substituent-driven pharmacology [1]. Users must independently verify kinase selectivity before interpreting results.

Quote Request

Request a Quote for (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.